Diethyl 2,4-diacetyl-3-phenylpentanedioate
CAS No.: 13277-74-2
Cat. No.: VC20953404
Molecular Formula: C19H24O6
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13277-74-2 |
|---|---|
| Molecular Formula | C19H24O6 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | diethyl 2,4-diacetyl-3-phenylpentanedioate |
| Standard InChI | InChI=1S/C19H24O6/c1-5-24-18(22)15(12(3)20)17(14-10-8-7-9-11-14)16(13(4)21)19(23)25-6-2/h7-11,15-17H,5-6H2,1-4H3 |
| Standard InChI Key | VJDMHFPDRYFKOU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C(C1=CC=CC=C1)C(C(=O)C)C(=O)OCC)C(=O)C |
| Canonical SMILES | CCOC(=O)C(C(C1=CC=CC=C1)C(C(=O)C)C(=O)OCC)C(=O)C |
Introduction
Diethyl 2,4-diacetyl-3-phenylpentanedioate is a complex organic compound with the molecular formula C19H24O6 and a molecular weight of approximately 348.39 g/mol . It belongs to the category of carboxylic acid derivatives, specifically diethyl esters of dicarboxylic acids. This compound is also known by several synonyms, including Pentanedioic acid, 2,4-diacetyl-3-phenyl-, diethyl ester .
Synthesis Methods
The synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate typically involves the esterification reaction between appropriate diacid precursors or their derivatives under acidic conditions. A common method includes reacting acetic anhydride or acetic acid with benzoic acid derivatives in the presence of diethyl malonate or similar compounds under heat to drive water removal and facilitate completion.
Example Synthesis Reaction:
textAcetic Anhydride + Benzoic Acid Derivative → Intermediate Intermediate + Diethyl Malonate → Diethyl (under acidic conditions with heat)
This process leverages typical organic synthesis techniques for forming complex molecules from simpler precursors.
Step-by-step Process:
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Preparation: Combine appropriate amounts of acetic anhydride (or acetic acid), benzoic acid derivative (e.g., benzoyl chloride), and diethyl malonate in a suitable solvent.
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Reagents: Acetic anhydride/acetic acid; Benzoic Acid Derivative; Diethyl Malonate.
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Solvent: Typically polar solvents like DMF or DCM are used.
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Reaction Conditions:
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Add catalysts if necessary (e.g., sulfuric acid).
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Apply heat gently while removing water through distillation.
The reaction mixture should be stirred continuously during heating.
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Expected Outcome:
After successful completion of these steps, purification methods such as recrystallization can be employed to isolate pure Diethyl
ethyl
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Purification Methods
Purification can involve recrystallization from suitable solvents like ethanol or hexane.
Detailed Research Findings
Research on this compound highlights its utility as an intermediate in organic synthesis for pharmaceuticals and agrochemicals due to its reactive functional groups that allow further modification into more complex structures .
Applications in Organic Synthesis:
Diethyl pentanedioates generally serve as versatile building blocks because they offer multiple sites for chemical modification through nucleophilic substitution reactions on their carbonyl carbons.
Key Reactions Involving Carbonyl Groups:
Nucleophilic attack by alcohols can replace ethoxy groups; similarly, Grignard reagents may add across carbonyls followed by hydrolysis steps if needed for structural elaboration towards target molecules.
Role in Pharmaceutical Research:
Its role as an intermediate suggests potential applications where specific functionalities need introduction into larger molecules during drug development processes.
Safety Considerations
Handling this compound requires caution due to potential health risks indicated by hazard statements such as H302-H315-H319 on safety data sheets (SDS) . Precautions include avoiding ingestion or skin contact while ensuring proper ventilation during use.
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diacetylpentanediolates are versatile compounds useful in various synthetic pathways but require careful handling due to their chemical reactivity and potential hazards.
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